Desethyl Fondenafil
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Description
Desethyl Fondenafil, also known as Desmethyl Fondenafil, is a compound with the molecular formula C23H30N6O3 . It is a derivative of Fondenafil .
Molecular Structure Analysis
The molecular structure of Desethyl Fondenafil consists of 23 carbon atoms, 30 hydrogen atoms, 6 nitrogen atoms, and 3 oxygen atoms . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
Desethyl Fondenafil has a molecular weight of 438.52 . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Neurobiology Advances from Brain Disease Models
Research in neurobiology, particularly the brain disease model of addiction, highlights the complexity of addiction as a brain disease and its treatment. Advances in understanding the neurobiology of addiction, including the desensitization of reward circuits, strength of conditioned responses, and the role of executive functions, offer insights into the brain's response to various substances. These insights are crucial for developing effective prevention, treatment interventions, and public health policies for substance use disorders (Volkow, Koob, & McLellan, 2016).
Detection of Antibiotic Resistance
The application of Matrix-Assisted Laser Desorption Ionization–Time of Flight (MALDI-TOF) Mass Spectrometry for detecting antibiotic resistance mechanisms underscores the importance of analytical methods in identifying resistance determinants and understanding bacterial physiology. This approach could be analogous in studying Desethyl Fondenafil, where analytical techniques might reveal its pharmacokinetic profiles or resistance mechanisms in targeted therapies (Hrabák, Chudáčková, & Walková, 2013).
Novel Phosphodiesterase Type 5 Modulators
The development of novel phosphodiesterase type 5 (PDE5) modulators for treating conditions like erectile dysfunction and pulmonary arterial hypertension involves understanding the selectivity, pharmacokinetics, and clinical efficacy of new agents. This research area might intersect with Desethyl Fondenafil's applications, considering its potential role in modulating PDE5 or related targets. Innovations in this field aim to overcome limitations of first-generation agents, highlighting the importance of selectivity and pharmacokinetic profiles in drug development (Bell & Palmer, 2011).
properties
CAS RN |
1027192-92-2 |
---|---|
Product Name |
Desethyl Fondenafil |
Molecular Formula |
C₂₂H₂₈N₆O₃ |
Molecular Weight |
424.5 |
synonyms |
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-[2-ethoxy-5-(1-piperazinylcarbonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl- |
Origin of Product |
United States |
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